molecular formula C22H28FN3O6S B11928830 Rosuvastatin D3

Rosuvastatin D3

Cat. No.: B11928830
M. Wt: 484.6 g/mol
InChI Key: BPRHUIZQVSMCRT-UJWYGDJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosuvastatin D3 is a deuterated form of rosuvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rosuvastatin D3 involves several steps, including the preparation of key intermediates. One efficient approach involves the aerobic oxidation of 5-pyrimidinemethanol in the presence of cobalt nitrate, dimethylglyoxime, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under mild reaction conditions . This method does not require hazardous or expensive chemicals and is suitable for scale-up.

Industrial Production Methods

Industrial production of this compound often involves the use of cesium salts (acetate, lactate, aspartate, and glutamate) for the preparation of rosuvastatin calcium-loaded nanoparticles through a spray drying method . This process ensures the production of high-purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin D3 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohols to aldehydes or ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Cobalt nitrate, dimethylglyoxime, and TEMPO.

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include intermediates such as 5-pyrimidinecarbaldehyde and other derivatives essential for the synthesis of this compound .

Scientific Research Applications

Rosuvastatin D3 has a wide range of scientific research applications, including:

Mechanism of Action

Rosuvastatin D3 exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in hepatic cholesterol synthesis, resulting in an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte membranes and increased clearance of LDL from the bloodstream .

Comparison with Similar Compounds

Similar Compounds

  • Atorvastatin
  • Simvastatin
  • Pravastatin
  • Fluvastatin
  • Lovastatin

Uniqueness

Rosuvastatin D3 is unique due to its deuterated structure, which provides improved metabolic stability and reduced susceptibility to enzymatic degradation compared to its non-deuterated counterparts. This results in enhanced bioavailability and potentially fewer side effects .

Conclusion

This compound is a valuable compound in the statin class of medications, offering significant benefits in lowering cholesterol levels and reducing cardiovascular risk. Its unique deuterated structure, efficient synthesis methods, and wide range of scientific research applications make it a compound of great interest in both academic and industrial settings.

Properties

Molecular Formula

C22H28FN3O6S

Molecular Weight

484.6 g/mol

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1/i3D3

InChI Key

BPRHUIZQVSMCRT-UJWYGDJLSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.